3-[2-(2-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-[2-(2-METHOXYPHENYL)ETHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives
Preparation Methods
The synthesis of 3-[2-(2-METHOXYPHENYL)ETHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
3-[2-(2-METHOXYPHENYL)ETHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the molecule. Common reagents include halogens, acids, and bases.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(2-METHOXYPHENYL)ETHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 3-[2-(2-METHOXYPHENYL)ETHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE include other chromeno[6,7-e][1,3]oxazin derivatives and indole derivatives These compounds share structural similarities and often exhibit similar biological activities
Properties
Molecular Formula |
C24H27NO4 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-[2-(2-methoxyphenyl)ethyl]-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C24H27NO4/c1-4-7-18-13-22(26)29-24-16(2)23-19(12-20(18)24)14-25(15-28-23)11-10-17-8-5-6-9-21(17)27-3/h5-6,8-9,12-13H,4,7,10-11,14-15H2,1-3H3 |
InChI Key |
DNZVOVVVNFAXJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=CC=C4OC |
Origin of Product |
United States |
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